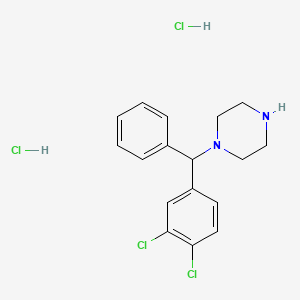

1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride” is an N-substituted piperazine .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride” is represented by the empirical formula C17H20Cl4N2 . The molecular weight is 394.17 .Physical And Chemical Properties Analysis

“1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride” is a solid compound . Its freezing point and boiling point are 335.65K and 643.73K respectively . Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .Scientific Research Applications

Preparation and Synthesis

1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride is a compound of interest in various fields of chemical research. One area of focus is the preparation and synthesis of related compounds. For instance, Li Ning-wei (2006) explored two synthetic methods for 1-(2,3-dichlorophenyl)piperazine, a related pharmaceutical intermediate. The research emphasized optimizing the quality and quantity of the final product, achieving a total yield of 53.3%. The study provided valuable insights into the factors influencing each reaction stage and confirmed the structure of the compound using IR and 1HNMR (Li Ning-wei, 2006). Another study by Quan (2006) also described the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions, achieving a total yield of 48.2%. The study's findings helped in understanding the influence of alkylation, acidulation, and nitro group reduction (Z. Quan, 2006).

Antitumor and Anticancer Applications

The compound and its derivatives have shown promise in antitumor and anticancer applications. A study by Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols and their dihydrochlorides, which were tested for their effect on tumor DNA methylation processes in vitro. This research highlighted the potential therapeutic applications of these compounds in cancer treatment (N. Hakobyan et al., 2020). Similarly, a study by Yurttaş et al. (2014) synthesized and investigated a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety for their anticancer activities, revealing promising antiproliferative agents against breast cancer cells (L. Yurttaş et al., 2014).

Structural and Pharmaceutical Studies

Structural studies and pharmaceutical applications are also notable areas of research. For example, the study by Song et al. (2012) described the structural properties of a compound containing a piperazin-1-ium cation, highlighting the unique conformation and hydrogen bonding patterns. This research adds to the fundamental understanding of the compound's crystal structure (Yanxi Song et al., 2012). The study on Cetirizine, a piperazine antihistamine, by Arlette (1991) shows the compound's selective H1 histamine receptor antagonistic properties and its effectiveness in treating urticaria and allergic rhinitis (J. Arlette, 1991).

Safety And Hazards

Future Directions

As for future directions, it’s important to note that piperazine derivatives are a significant area of research due to their wide range of biological and pharmaceutical activity . Therefore, further studies on “1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride” and similar compounds could lead to new developments in various fields, including medicine and pharmacology.

properties

IUPAC Name |

1-[(3,4-dichlorophenyl)-phenylmethyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2.2ClH/c18-15-7-6-14(12-16(15)19)17(13-4-2-1-3-5-13)21-10-8-20-9-11-21;;/h1-7,12,17,20H,8-11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYMCHPXJXODCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2812811.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)

![2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2812816.png)

![1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2812820.png)

![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)